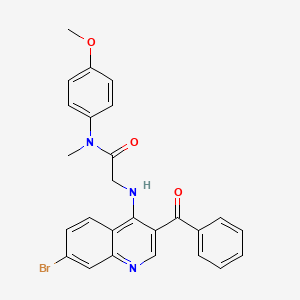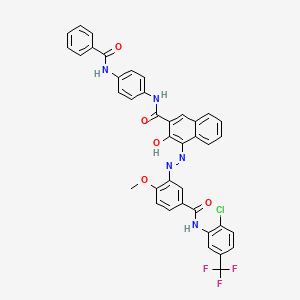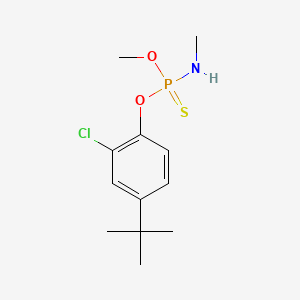
Mdmeo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxy-N-methoxyamphetamine, commonly known as Mdmeo, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxy analogue of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects. It is typically found as white crystals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Mdmeo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:
Chemistry: As a model compound for studying the reactivity of substituted amphetamines.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its potential therapeutic effects, although data is limited.
Industry: Limited industrial applications due to legal restrictions.
Mecanismo De Acción
The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Mdmeo is the N-methoxy analogue of MDA.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another substituted amphetamine with similar structural features.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): A well-known substituted amphetamine with entactogenic effects.
Uniqueness
This compound is unique due to its N-methoxy substitution, which differentiates it from other similar compounds. This substitution may influence its pharmacological properties and effects .
Propiedades
Número CAS |
74698-48-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3 |
Clave InChI |
MTIKJUJMCMDSGM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)


